Cas no 1806708-72-4 (3-(5-Methyl-2-(trifluoromethylthio)phenyl)propanenitrile)
3-(5-Methyl-2-(trifluoromethylthio)phenyl)propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(5-Methyl-2-(trifluoromethylthio)phenyl)propanenitrile
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- Inchi: 1S/C11H10F3NS/c1-8-4-5-10(16-11(12,13)14)9(7-8)3-2-6-15/h4-5,7H,2-3H2,1H3
- InChI Key: NUJOYTCBUJZHAO-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C=CC(C)=CC=1CCC#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 268
- XLogP3: 4
- Topological Polar Surface Area: 49.1
3-(5-Methyl-2-(trifluoromethylthio)phenyl)propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010015180-250mg |
3-(5-Methyl-2-(trifluoromethylthio)phenyl)propanenitrile |
1806708-72-4 | 97% | 250mg |
475.20 USD | 2021-07-05 | |
| Alichem | A010015180-500mg |
3-(5-Methyl-2-(trifluoromethylthio)phenyl)propanenitrile |
1806708-72-4 | 97% | 500mg |
839.45 USD | 2021-07-05 | |
| Alichem | A010015180-1g |
3-(5-Methyl-2-(trifluoromethylthio)phenyl)propanenitrile |
1806708-72-4 | 97% | 1g |
1,579.40 USD | 2021-07-05 |
3-(5-Methyl-2-(trifluoromethylthio)phenyl)propanenitrile Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 3-(5-Methyl-2-(trifluoromethylthio)phenyl)propanenitrile
Comprehensive Overview of 3-(5-Methyl-2-(trifluoromethylthio)phenyl)propanenitrile (CAS No. 1806708-72-4)
3-(5-Methyl-2-(trifluoromethylthio)phenyl)propanenitrile (CAS No. 1806708-72-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitrile derivative features a trifluoromethylthio group, a structural motif known for enhancing the biological activity and metabolic stability of molecules. The compound's unique combination of a methyl substituent and a propanenitrile chain makes it a valuable intermediate in the synthesis of bioactive molecules.
In recent years, the demand for fluorinated compounds like 3-(5-Methyl-2-(trifluoromethylthio)phenyl)propanenitrile has surged due to their applications in drug discovery and crop protection. Researchers are particularly interested in how the trifluoromethylthio group influences the compound's lipophilicity and binding affinity to target proteins. This aligns with the growing trend of optimizing small molecule therapeutics for improved pharmacokinetics and reduced side effects.
The synthesis of 3-(5-Methyl-2-(trifluoromethylthio)phenyl)propanenitrile typically involves multi-step organic reactions, including Friedel-Crafts alkylation and nitrile formation. Its CAS No. 1806708-72-4 serves as a critical identifier in chemical databases, facilitating procurement and regulatory compliance. Laboratories focusing on high-throughput screening often utilize this compound to explore its potential as a building block for novel heterocyclic frameworks.
From an industrial perspective, 3-(5-Methyl-2-(trifluoromethylthio)phenyl)propanenitrile is part of a broader shift toward sustainable chemistry. Companies are investing in greener synthetic routes to minimize waste and energy consumption during production. This resonates with the increasing consumer and regulatory emphasis on environmentally friendly manufacturing processes.
Analytical characterization of this compound involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity testing. These methods ensure the compound meets the stringent quality standards required for research and development. The propanenitrile moiety also allows for further functionalization, making it a versatile candidate for structure-activity relationship (SAR) studies.
In the context of AI-driven drug discovery, 3-(5-Methyl-2-(trifluoromethylthio)phenyl)propanenitrile has been flagged by predictive algorithms as a promising scaffold for kinase inhibitors. This aligns with the pharmaceutical industry's focus on precision medicine and targeted therapies. Its trifluoromethylthio group is particularly noteworthy for its potential to enhance blood-brain barrier permeability, a key consideration in central nervous system (CNS) drug development.
For researchers sourcing this compound, understanding its storage conditions and handling precautions is essential to maintain stability. The nitrile functionality requires protection from moisture to prevent hydrolysis, while the aryl-thioether linkage contributes to its overall robustness under standard laboratory conditions.
The commercial availability of 3-(5-Methyl-2-(trifluoromethylthio)phenyl)propanenitrile (CAS No. 1806708-72-4) through specialized chemical suppliers has expanded its accessibility to academic and industrial researchers. Its inclusion in fragment-based drug design libraries underscores its relevance in modern medicinal chemistry. As the scientific community continues to explore fluorine-containing compounds, this nitrile derivative remains a compound of significant interest for its balanced physicochemical properties and synthetic versatility.
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